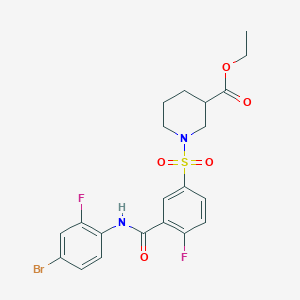
Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C21H21BrF2N2O5S and its molecular weight is 531.37. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
Propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole structure have been synthesized and evaluated as promising anticancer agents. These derivatives, synthesized through a series of reactions involving piperidine carboxylate and other intermediates, exhibited significant anticancer activity in vitro. Their synthesis route suggests a potential application for Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate in generating new anticancer compounds through structural modification and evaluation against various cancer cell lines (Rehman et al., 2018).
Antibacterial Agents
The synthesis and reactions of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, featuring sulfinyl or sulfonyl groups, have highlighted their use as potent antibacterial agents. This research avenue demonstrates the compound's utility in generating novel antibacterial agents, possibly through leveraging the sulfonyl and fluorophenyl components for antibacterial activity (Miyamoto et al., 1987).
Material Science and Crystallography
Research into the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate sheds light on the material science aspect. The detailed crystallographic analysis provides insights into the molecular geometry, packing, and potential material properties, suggesting applications in materials science, particularly in designing compounds with specific crystal properties (Sapnakumari et al., 2014).
Sensor Development
Compounds with similar structural motifs have been explored for their photophysical properties, leading to applications in sensor development. For instance, fluorescent pH sensors constructed from heteroatom-containing luminogens, which include functionalities similar to the query compound, exhibit tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. These properties are crucial for developing sensors for pH and other analytes, suggesting that Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate could be a candidate for sensor material development (Yang et al., 2013).
Propiedades
IUPAC Name |
ethyl 1-[3-[(4-bromo-2-fluorophenyl)carbamoyl]-4-fluorophenyl]sulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrF2N2O5S/c1-2-31-21(28)13-4-3-9-26(12-13)32(29,30)15-6-7-17(23)16(11-15)20(27)25-19-8-5-14(22)10-18(19)24/h5-8,10-11,13H,2-4,9,12H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXLYMJGUWWMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrF2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

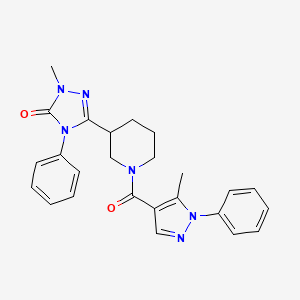
![ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2938723.png)
![5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2938724.png)
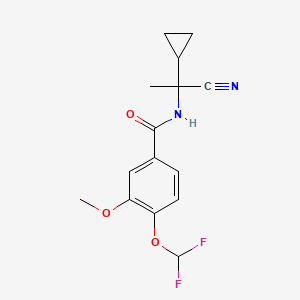
![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2938726.png)
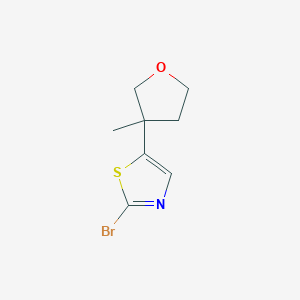
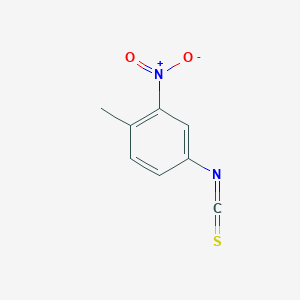
![3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2938734.png)
![3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2938735.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2938738.png)
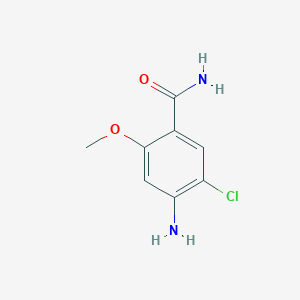

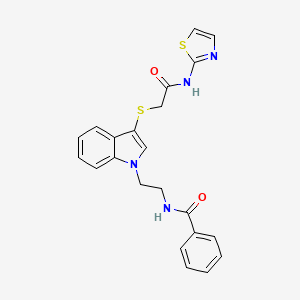
![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile](/img/structure/B2938745.png)